molecular formula C11H21Br B109033 11-Bromo-1-undecene CAS No. 7766-50-9

11-Bromo-1-undecene

Cat. No. B109033
CAS RN: 7766-50-9
M. Wt: 233.19 g/mol
InChI Key: YPLVPFUSXYSHJD-UHFFFAOYSA-N
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Description

11-Bromo-1-undecene is a halogenated hydrocarbon with the molecular formula C11H21Br . It has an average mass of 233.188 Da and a mono-isotopic mass of 232.082657 Da .


Synthesis Analysis

The synthesis of 11-Bromo-1-undecene can be achieved through several methods. One common method involves the reaction of 1-Undecene with bromine in the presence of a catalyst such as iron (III) bromide . Another method involves the metallocene-catalyzed copolymerization of ethylene and 11-bromo-1-undecene .


Molecular Structure Analysis

The molecular structure of 11-Bromo-1-undecene consists of a long carbon chain with a bromine atom attached at the 11th carbon . The structure can be represented by the linear formula Br(CH2)9CHCH2 .


Chemical Reactions Analysis

11-Bromo-1-undecene can undergo various chemical reactions due to the presence of the bromine atom, which can act as a leaving group. For instance, it can be used to synthesize brominated polyethylene (PE) via metallocene-catalyzed copolymerization with ethylene .


Physical And Chemical Properties Analysis

11-Bromo-1-undecene is a liquid at room temperature with a density of 1.063 g/mL at 25 °C . It has a boiling point of 149-150 °C/35 mmHg . The refractive index is 1.468 .

Scientific Research Applications

Surface Functionalization and Attachment Chemistry

11-Bromo-1-undecene has been utilized in the field of surface science, particularly for modifying silica particles. A notable application includes controlling the surface attachment rate and thiol-ene functionalization, demonstrated through photochemical processes. The substance's involvement in these reactions highlights its significance in tailoring surface properties for various scientific applications (Mangos et al., 2014).

Polymer Synthesis

The copolymerization of ethylene and 11-bromo-1-undecene catalyzed by metallocene and methylaluminoxane system has been explored for the synthesis of brominated polyethylene. This process is significant as it allows the integration of bromine into the polymer chain, affecting the polymer's properties and potential applications (Toda et al., 2019).

“Click” Chemistry and Silicon Surface Modification

11-Bromo-1-undecene plays a role in "click" chemistry for modifying silicon surfaces with ferrocene derivatives. This approach is valuable in creating hybrid materials with specific surface functionalities, which are crucial for applications like catalysis, biosensing, and solar energy conversion (Marrani et al., 2008).

Inhibition of Mild Steel Corrosion

In the context of corrosion science, 11-bromo-1-undecene is involved in the synthesis of compounds that exhibit high inhibition efficiencies for mild steel in acidic media. This application is particularly relevant for the protection of industrial machinery and infrastructure against corrosive environments (Ali et al., 2008).

Synthesis of Initiators for Polymer Grafting

The molecule has been used in the efficient synthesis of initiators like 11,11′-Dithiobis[1-(2-bromo-2-methylpropionyloxy)undecane], which are essential for grafting polymers from gold surfaces. This synthetic route is crucial for creating polymer brushes with specific properties and potential applications in material science (Belegrinou et al., 2010).

Safety And Hazards

11-Bromo-1-undecene is classified as a skin irritant and may cause serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .

Future Directions

11-Bromo-1-undecene has potential applications in the synthesis of brominated polyethylene (PE) and other brominated polymers . It can also be used to prepare poly (olefin)-based anion exchange membranes (AEMs) for practical alkaline fuel cell applications .

properties

IUPAC Name

11-bromoundec-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21Br/c1-2-3-4-5-6-7-8-9-10-11-12/h2H,1,3-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLVPFUSXYSHJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90300900
Record name 11-Bromo-1-undecene
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Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Bromo-1-undecene

CAS RN

7766-50-9
Record name 7766-50-9
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Record name 11-Bromo-1-undecene
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Record name 11-Bromo-1-undecene
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Synthesis routes and methods I

Procedure details

To a solution of undec-10-en-1-ol (0.86 g, 5.0 mmol) in DMF (15 mL) was added triphenylphosphine (1.46 g, 5.6 mmol). The solution was cooled to 0° C. and NBS (0.96 g, 5.4 mmol) was added in portions. After stirring for 30 min at room temperature, the reaction was quenched with methanol (0.5 mL). The solution was diluted with ether (80 mL), washed with water, saturated aqueous NaHCO3 and brine successively. The organic layer was dried and concentrated. The residue was purified by flash chromatography on silica gel, eluting with hexane to afford 11-bromo-undec-1-ene (0.96 g, 82%) as a colorless oil: 1H NMR (300 MHz, CDCl3) δ 5.79 (1H, m), 4.93 (2H, m), 3.38 (2H, t, J=6.9 Hz), 2.02 (2H, m), 1.83 (2H, m), 1.20–1.55 (12H, m); 13C NMR (75 MHz, CDCl3) δ 139.36, 114.33, 34.27, 33.99, 33.01, 29.57×2, 29.27, 29.09, 28.94, 28.35.
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.96 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A five liter reaction flask was fitted with a mechanical stirring apparatus, a condenser, an addition funnel, and a thermocouple. The reaction flask was flame dried, and then cooled under a nitrogen atmosphere to room temperature. Under a static nitrogen blanket the reaction flask was charged with 10-undecen-1-ol (468 g, 3 mol) and toluene (1 L) while stirring. The contents were cooled to −10° C. and phosphorus tribromide (270 g, 1 mol) was added dropwise. The temperature was maintained at −10° C. with the aid of a Jack-o-matic, and the reaction mixture was aged for one hour. The reaction mixture was subsequently quenched and washed with brine (1 L). The organic layer was removed, and the product was distilled to provide 11-bromo-undec-1-ene (boiling point 95° C. at a pressure of 10 mm Hg).
Quantity
468 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
270 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
574
Citations
T Toda, I Miura, M Miya, K Takenaka - Catalysts, 2019 - mdpi.com
… In this work, we examined the copolymerization of ethylene and an 11-bromo-1-undecene (… for the copolymerization of ethylene with 11-bromo-1-undecene were compared by using two …
Number of citations: 2 www.mdpi.com
DN Mangos, T Nakanishi, DA Lewis - Science and technology of …, 2014 - Taylor & Francis
… A very high attachment of approximately 5 attachments per nm 2 has been achieved through photoinduced thiol–ene click reaction of 11-bromo-1-undecene with a thiol functionalized …
Number of citations: 30 www.tandfonline.com
K Gorlamari - 2008 - scholarworks.utep.edu
… using a solvent-free reaction with the 11-bromo-1-undecene and with THF solvent and the same 11-bromo-1-undecene, respectively. The two coordination polymers prepared were …
Number of citations: 0 scholarworks.utep.edu
M Zhu, Y Su, Y Wu, M Zhang, Y Wang, Q Chen… - Journal of Membrane …, 2017 - Elsevier
… 5 mL of 4-phenyl-1-butene and a certain amount of 11-bromo-1-undecene were subsequently injected into the flask at 55 C under argon atmosphere. Approximately 0.4 g of TiCl 3 ·AA …
Number of citations: 40 www.sciencedirect.com
L Zhu, X Yu, X Peng, TJ Zimudzi, N Saikia… - …, 2019 - ACS Publications
… -methylphenyl)-1-butene with 11-bromo-1-undecene using TiCl 3 ·AA and Al(Et) 2 Cl. In this case, the use of 11-bromo-1-undecene was deliberate, as monomers with shorter segments …
Number of citations: 91 pubs.acs.org
N Blake, ZR Turner, JC Buffet, D O'Hare - Polymer Chemistry, 2023 - pubs.rsc.org
… of ethylene and 11-bromo-1-undecene using the … )-co-(11-bromo-1-undecene) with comonomer incorporation levels … (ethylene)-co-(11-bromo-1-undecene) with the phosphite esters, P(…
Number of citations: 0 pubs.rsc.org
E Catarí, F Peruch, F Isel, PJ Lutz - Macromolecular symposia, 2006 - Wiley Online Library
… The synthesis of the macromonomers made use of an anionic living poly(styrene-block-isoprene) copolymer which is deactivated at low temperature by 11-bromo-1-undecene. The …
Number of citations: 3 onlinelibrary.wiley.com
X Zhang, X Chu, M Zhang, M Zhu, Y Huang… - Journal of Membrane …, 2019 - Elsevier
… designed and copolymerized with 11-bromo-1-undecene. The … THF solution), 11-bromo-1-undecene, allylmagnesium bromide (… 11-Bromo-1-undecene was distilled over CaH 2 under …
Number of citations: 57 www.sciencedirect.com
AG Marrani, EA Dalchiele, R Zanoni, F Decker… - Electrochimica …, 2008 - Elsevier
… We prepared ferrocene-modified silicon surfaces through a three-step procedure consisting of the photochemical anchoring of 11-bromo-1-undecene on H-Si(1 0 0), followed by …
Number of citations: 80 www.sciencedirect.com
O Türünç, L Montero de Espinosa… - Macromolecular rapid …, 2011 - Wiley Online Library
… platform chemicals (11-bromo-1-undecene and 10-undecenol). 11-Bromo-1-undecene is a … Starting from the same compound, 11-bromo-1-undecene, monomer 2 was synthesized via …
Number of citations: 65 onlinelibrary.wiley.com

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